molecular formula C11H13BrO2S B13273364 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

Cat. No.: B13273364
M. Wt: 289.19 g/mol
InChI Key: FMCNGWCTLZGANF-UHFFFAOYSA-N
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Description

2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid is a bicyclic heterocyclic compound featuring a tetrahydrobenzothiophene core with a bromine atom at position 2, an ethyl group at position 6, and a carboxylic acid moiety at position 3. This structure combines a partially saturated bicyclic system with functional groups that confer unique reactivity and physicochemical properties. Such compounds are frequently explored in medicinal chemistry due to their ability to interact with biological targets via hydrogen bonding (carboxylic acid) and hydrophobic interactions (ethyl group) .

Properties

Molecular Formula

C11H13BrO2S

Molecular Weight

289.19 g/mol

IUPAC Name

2-bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

InChI

InChI=1S/C11H13BrO2S/c1-2-6-3-4-7-8(5-6)15-10(12)9(7)11(13)14/h6H,2-5H2,1H3,(H,13,14)

InChI Key

FMCNGWCTLZGANF-UHFFFAOYSA-N

Canonical SMILES

CCC1CCC2=C(C1)SC(=C2C(=O)O)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid

General Synthetic Strategy

The synthesis of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid typically involves multi-step organic transformations starting from suitably substituted benzothiophene or related precursors. The key steps include:

  • Construction of the tetrahydrobenzothiophene core with an ethyl substituent at the 6-position.
  • Introduction of the carboxylic acid group at the 3-position.
  • Selective bromination at the 2-position of the benzothiophene ring.

This sequence ensures regioselective functionalization critical for the compound’s biological activity and further synthetic utility.

Specific Synthetic Routes

Starting Materials and Core Formation
  • The tetrahydrobenzothiophene skeleton is typically synthesized via cyclization reactions involving substituted thiophenes and suitable alkylating agents.
  • The ethyl group at the 6-position can be introduced through alkylation reactions or by using ethyl-substituted starting materials.
Carboxylation
  • The carboxylic acid moiety at the 3-position is commonly introduced by oxidation of an ester intermediate or by direct carboxylation of a lithio- or magnesio- intermediate derived from the benzothiophene core.
Bromination
  • Bromination at the 2-position is achieved using brominating agents such as bromine (Br2) or N-bromosuccinimide (NBS).
  • Controlled reaction conditions (temperature, solvent, stoichiometry) are essential to achieve selective monobromination without over-bromination or side reactions.
  • Solvents like dichloromethane or acetonitrile are preferred to maintain reaction control and facilitate purification.

Industrial and Laboratory Scale Considerations

  • On an industrial scale, continuous flow reactors are employed to optimize reaction parameters such as temperature, pressure, and reagent concentration, improving yield and reproducibility.
  • Automated control systems ensure consistent quality, reduce reaction times, and minimize hazardous reagent exposure.
  • Laboratory preparations focus on batch synthesis with careful monitoring of reaction progress via chromatographic and spectroscopic methods.

Detailed Reaction Conditions and Yields

Step Reagents/Conditions Solvent Temperature Yield (%) Notes
Core synthesis Cyclization with alkylating agent Toluene/THF 60–80 °C 70–85 Ethyl group introduced at 6-position
Carboxylation Oxidation of ester or CO2 fixation Acetonitrile/EtOH 0–25 °C 65–80 Ester intermediate often used
Bromination N-Bromosuccinimide (NBS), catalytic DCM or Acetonitrile 0–5 °C 75–90 Selective bromination at 2-position

Research Findings on Preparation and Reactivity

  • Bromination using NBS under mild conditions is preferred for selectivity and safety compared to elemental bromine, which can cause over-bromination or ring halogenation at undesired sites.
  • The ethyl substituent at the 6-position influences regioselectivity by steric and electronic effects, directing bromination to the 2-position.
  • Carboxylation methods using lithiation followed by CO2 quenching provide high regioselectivity and yield for the 3-carboxylic acid group.
  • The tetrahydrobenzothiophene ring system exhibits stability under the reaction conditions used for bromination and carboxylation, allowing for efficient multi-step synthesis.

Comparative Analysis with Related Compounds

Compound Name Bromination Agent Key Differences in Preparation Yield Range (%) Notes
2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid NBS or Br2 Ethyl substituent directs bromination; mild conditions preferred 75–90 High selectivity due to ethyl group
Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate NBS Ester form instead of acid; bromination at 2-position 70–85 Intermediate for acid synthesis

Summary Table of Key Physical and Chemical Data

Property Value Source/Notes
Molecular Formula C11H13BrO2S Confirmed by PubChem
Molecular Weight 289.19 g/mol Computed by PubChem
CAS Number 1602114-33-9 PubChem
IUPAC Name 2-bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid PubChem
Bromination Agent N-Bromosuccinimide (NBS), Br2 Literature standard
Typical Reaction Temperature 0–5 °C To ensure selective bromination
Solvents Used Dichloromethane, Acetonitrile Common solvents for bromination

Mechanism of Action

The mechanism of action of 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and carboxylic acid groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
2-Bromo-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Br (2), CH₃ (6) C₁₀H₁₁BrO₂S 283.16 Shorter alkyl chain (methyl) reduces lipophilicity; used in crystallography studies
2-Bromo-6-propyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Br (2), CH₂CH₂CH₃ (6) C₁₂H₁₅BrO₂S 303.22 Longer alkyl chain (propyl) increases lipophilicity; potential for enhanced membrane permeation
2-Amino-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid NH₂ (2), CH₃ (6) C₁₀H₁₃NO₂S 227.28 Amino group enables hydrogen bonding; intermediate in peptide coupling reactions
2-(1H-Tetrazol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Tetrazole (2), H (6) C₁₀H₁₀N₄O₂S 250.28 Tetrazole acts as a bioisostere for carboxylic acids; used in high-throughput phasing
7-Oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid O (7), H (6) C₉H₈O₃S 196.23 Ketone group at position 7 alters electronic density; potential for metal coordination
2-(Benzoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid Benzoylamino (2), H (6) C₁₆H₁₅NO₃S 301.36 Aromatic amide enhances molecular recognition; explored in supramolecular chemistry

Key Observations:

Substituent Effects on Reactivity: Bromine at position 2 facilitates nucleophilic substitution or cross-coupling reactions, making it valuable in synthetic chemistry (e.g., Suzuki-Miyaura couplings) . Amino or tetrazolyl groups at position 2 enhance hydrogen-bonding capacity, critical for interactions in biological systems or crystal engineering .

Functional Group Diversity: The carboxylic acid at position 3 is a common feature, enabling salt formation and solubility modulation. Derivatives with tetrazole or benzoylamino groups expand utility in metal-organic frameworks (MOFs) or enzyme inhibition studies .

Crystallographic Applications :

  • Tools like SHELX and ORTEP-III are frequently employed to resolve crystal structures of these compounds, aiding in the analysis of hydrogen-bonding patterns and molecular packing .

Research Implications

These compounds are pivotal in drug discovery (e.g., kinase inhibitors) and materials science (e.g., organic semiconductors). The ethyl-bromo derivative’s balance of reactivity and stability makes it a promising candidate for further derivatization, while analogs with tetrazole or benzoylamino groups highlight the versatility of the benzothiophene core .

Biological Activity

2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid (C11H13BrO2S) is a complex organic compound with potential pharmacological properties. Its unique molecular structure includes a bromine atom and an ethyl group, which may enhance its biological activity. This article reviews the biological activity of this compound, including its antimicrobial, anticancer, and enzyme-inhibitory properties based on recent studies and findings.

  • Molecular Formula : C11H13BrO2S
  • Molecular Weight : 289.19 g/mol
  • Structure : The compound features a benzothiophene ring with a bromine atom at position 2 and an ethyl group at position 6, contributing to its distinct reactivity and biological interactions.

Antimicrobial Activity

Research indicates that compounds in the benzothiophene family exhibit antimicrobial properties. The presence of the bromine atom in 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid may enhance its lipophilicity, potentially increasing its interaction with microbial membranes.

Compound Microbial Target Minimum Inhibitory Concentration (MIC)
2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acidE. coliNot specified
Related thiophene derivativesVarious bacteriaMIC ranging from 50 mg/mL to higher values

Anticancer Activity

Recent studies have identified promising anticancer activity for thiophene derivatives similar to 2-Bromo-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid. For instance, derivatives have shown inhibition of key signaling pathways in cancer cells.

  • Inhibition of VEGFR-2 and AKT :
    • Compounds structurally related to 2-Bromo-6-ethyl have demonstrated significant inhibitory effects on VEGFR-2 and AKT pathways critical for tumor growth.
    • Example results include:
      • IC50 values for inhibition of VEGFR-2: 0.075μM0.075\mu M
      • IC50 values for AKT: 4.60μM4.60\mu M .
  • Cell Cycle Arrest and Apoptosis Induction :
    • Compounds have been shown to induce S phase cell cycle arrest and promote apoptosis in liver cancer cells (HepG2).
    • For example:
      • Compound treated HepG2 cells showed a significant increase in active caspase-3 levels compared to untreated controls .
Assay Type Compound IC50 (µM) Effect Observed
VEGFR-2 Inhibition4c0.075Significant inhibition
AKT Inhibition4c4.60Significant inhibition
Caspase Activity3b & 4cN/AIncreased apoptosis

Mechanistic Studies

Mechanistic evaluations through molecular docking studies suggest that the binding patterns of these compounds fit well within the active sites of VEGFR-2 and AKT proteins. This supports their potential as dual-action inhibitors targeting multiple pathways involved in cancer proliferation and survival.

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